molecular formula C5H2Cl3N5O B14518852 2,2,2-Trichloro-1-(4H-imidazo[1,2-d]tetrazol-4-yl)ethan-1-one CAS No. 62681-84-9

2,2,2-Trichloro-1-(4H-imidazo[1,2-d]tetrazol-4-yl)ethan-1-one

Cat. No.: B14518852
CAS No.: 62681-84-9
M. Wt: 254.5 g/mol
InChI Key: DHIUKBLVOUMAJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,2-Trichloro-1-(4H-imidazo[1,2-d]tetrazol-4-yl)ethan-1-one is a compound that features a unique combination of a trichloromethyl group and an imidazo-tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trichloro-1-(4H-imidazo[1,2-d]tetrazol-4-yl)ethan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of trichloroacetyl chloride with an imidazo-tetrazole derivative in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent decomposition of the reactants .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloro-1-(4H-imidazo[1,2-d]tetrazol-4-yl)ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo-tetrazole oxides, while reduction can produce partially dechlorinated derivatives .

Scientific Research Applications

2,2,2-Trichloro-1-(4H-imidazo[1,2-d]tetrazol-4-yl)ethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s derivatives have shown potential as enzyme inhibitors and antimicrobial agents.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2,2-Trichloro-1-(4H-imidazo[1,2-d]tetrazol-4-yl)ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The trichloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. Additionally, the imidazo-tetrazole ring can interact with specific binding sites, modulating biological pathways .

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trichloro-1-(4H-imidazo[1,2-d]tetrazol-4-yl)ethan-1-one: Unique due to its specific combination of functional groups.

    Imidazole derivatives: Known for their broad range of biological activities.

    Tetrazole derivatives: Used in pharmaceuticals for their stability and bioavailability.

Uniqueness

The uniqueness of this compound lies in its ability to combine the properties of both imidazole and tetrazole rings with the reactivity of a trichloromethyl group. This makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

62681-84-9

Molecular Formula

C5H2Cl3N5O

Molecular Weight

254.5 g/mol

IUPAC Name

2,2,2-trichloro-1-imidazo[2,1-e]tetrazol-4-ylethanone

InChI

InChI=1S/C5H2Cl3N5O/c6-5(7,8)3(14)12-1-2-13-4(12)9-10-11-13/h1-2H

InChI Key

DHIUKBLVOUMAJB-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=NN=N2)N1C(=O)C(Cl)(Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.